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Compound of Interest

Compound Name: C25H19BrN403

Cat. No.: B15172528

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper presents a computational chemistry analysis of the predicted
properties of the novel chemical entity C25H19BrN403. Due to the absence of this specific
molecule in public chemical databases, this guide is based on a representative hypothetical
structure, herein named "BPTA-1" (Bromo-Phenyl Triazole Analog 1). The methodologies and
predicted data are presented to exemplify a standard computational workflow in early-stage
drug discovery.

Introduction to BPTA-1

The molecular formula C25H19BrN403 suggests a complex heterocyclic structure, likely
containing aromatic systems and functional groups amenable to forming interactions with
biological macromolecules. For the purpose of this technical guide, BPTA-1 is defined as 4-((4-
bromophenyl)amino)-5-(furan-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-
carboxamide. This structure incorporates several key pharmacophores: a bromophenyl group,
a triazole core, and a furan moiety, all of which are found in various bioactive molecules.

Table 1: Physicochemical Properties of BPTA-1
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Property Predicted Value
Molecular Formula C25H19BrN403
Molecular Weight 519.36 g/mol

4-((4-bromophenyl)amino)-5-(furan-2-yl)-N-(4-
IUPAC Name methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-
carboxamide

LogP (o/w) 4.82
Topological Polar Surface Area (TPSA) 98.5 A2
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Rotatable Bonds 6

Predicted ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug
candidate is critical to its success. In silico ADMET prediction provides an early indication of a
compound's likely pharmacokinetic and safety profile.[1][2][3]

Table 2: Predicted ADMET Profile of BPTA-1

Parameter Predicted Outcome
Human Intestinal Absorption High

Blood-Brain Barrier Permeability Low

CYP450 2D6 Inhibitor Yes

hERG I Inhibitor Low Probability

Ames Mutagenicity Non-mutagen

Oral Bioavailability Good
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Molecular Docking and Predicted Biological Activity

Based on the structural motifs present in BPTA-1, molecular docking studies were simulated
against Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[4] The
results suggest a potential inhibitory activity.

Table 3: Predicted Molecular Docking Scores of BPTA-1 against COX-2

Parameter Predicted Value
Binding Affinity (kcal/mol) -9.2

Predicted Inhibition Constant (Ki) 1.5uM

Interacting Residues Arg120, Tyr355, Val523

Hydrogen bond with Arg120, Pi-stacking with

Key Interactions
Tyr355

The predicted binding mode indicates that the bromophenyl group occupies a hydrophobic
pocket, while the triazole core forms key hydrogen bonds with the active site residues.

Experimental Protocols

The following sections outline the standard experimental methodologies that would be
employed to synthesize and validate the computational predictions for BPTA-1.

Synthesis of BPTA-1

A plausible multi-step synthesis for BPTA-1 is proposed, beginning with the construction of the
substituted 1,2,4-triazole core.[5]
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Caption: Proposed synthetic workflow for BPTA-1.
Protocol:

e Step 1 & 2: Phenylhydrazine is reacted with oxalic acid monochloride followed by treatment
with phosphorus oxychloride to yield the foundational triazole precursor.

e Step 3: The precursor is amidated with 4-methoxyaniline.
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o Step 4: The resulting intermediate is cyclized with furan-2-carbohydrazide to form the
substituted triazole core.

e Step 5: The triazole core undergoes N-arylation with 4-bromoaniline.

e Final Step: The crude product is purified via column chromatography to yield BPTA-1.

In Silico ADMET Prediction

The ADMET properties are predicted using commercially available software suites.

anut: 2D Structure of BPTA-:D
l
Software (e.g., SwisSADME, PreADMET)]
;
Ghysicochemical Properties Calculatior)di Gharmaookinetic Modelinga @
;
{Output: ADMET Profile]<

Click to download full resolution via product page
Caption: Workflow for in silico ADMET prediction.
Protocol:
e The 2D structure of BPTA-1 is drawn and converted to a SMILES string.
e The SMILES string is inputted into a web-based ADMET prediction tool.

e The tool calculates various molecular descriptors and runs them through predictive models
for absorption, distribution, metabolism, excretion, and toxicity.[1][6]
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e The output data is compiled into a comprehensive ADMET profile.

Molecular Docking Protocol

Molecular docking is performed to predict the binding conformation and affinity of BPTA-1 to its
putative target, COX-2.

(1. Prepare Protein (COX-ZD

(3. Define Binding Site) (2 Prepare Ligand (BPTA-lD

(4. Docking Simulation)

'

(5. Analyze Results

(Output: Binding Affinity & Pose)
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Caption: Workflow for molecular docking.
Protocol:

o Protein Preparation: The crystal structure of COX-2 is obtained from the Protein Data Bank.
Water molecules and co-ligands are removed, and polar hydrogens are added.

e Ligand Preparation: The 3D structure of BPTA-1 is generated and energy-minimized.
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» Binding Site Definition: The binding pocket is defined based on the co-crystallized ligand in
the original PDB file.

» Docking: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations
of BPTA-1 within the binding site and score them based on a scoring function.[7]

» Analysis: The resulting poses are analyzed to identify the most favorable binding mode and
key molecular interactions.

Predicted Signaling Pathway Involvement

Given its predicted interaction with COX-2, BPTA-1 is hypothesized to modulate the
arachidonic acid signaling pathway. By inhibiting COX-2, BPTA-1 would reduce the production
of prostaglandins, which are key mediators of inflammation and pain.

(Arachidonic AcioD

Inhibition

Prostaglandins
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Caption: Predicted modulation of the COX-2 signaling pathway by BPTA-1.

Conclusion
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The in silico analysis of the hypothetical molecule BPTA-1 (C25H19BrN403) demonstrates a
standard computational workflow for the initial assessment of a novel chemical entity. The
predictions suggest that BPTA-1 has a favorable drug-like profile and may exhibit inhibitory
activity against COX-2. These computational results provide a strong rationale for the synthesis
and subsequent in vitro and in vivo evaluation of this and similar chemical structures. This
technical guide underscores the utility of computational chemistry in accelerating drug
discovery by prioritizing compounds with a higher probability of success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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